molecular formula C12H16Zr B15133821 CID 17749164

CID 17749164

Cat. No.: B15133821
M. Wt: 251.48 g/mol
InChI Key: YELZZAOXEVIRFG-UHFFFAOYSA-N
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Description

CID 17749164 is a PubChem Compound Identifier (CID) representing a unique chemical entity in the PubChem database. For instance, compounds in PubChem are typically defined by molecular formulas, spectral data (e.g., NMR, HRESIMS), and structural features such as substituents and stereochemistry .

In general, compounds like this compound are characterized using high-resolution mass spectrometry (HRESIMS) for molecular formula determination, combined with 1D/2D NMR (e.g., $ ^1H $, $ ^13C $, COSY, HMBC, NOESY) to elucidate planar structures and relative configurations . Absolute configurations are often confirmed via experimental and calculated electronic circular dichroism (ECD) spectra .

Properties

Molecular Formula

C12H16Zr

Molecular Weight

251.48 g/mol

InChI

InChI=1S/2C5H5.2CH3.Zr/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H3;/q;;2*-1;+2

InChI Key

YELZZAOXEVIRFG-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH3-].[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Zr+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 17749164 involves several synthetic routes. One common method includes the reaction of 3-fluoro-4-(6-(2-methyl-2H-tetrazole-5-yl) pyridine-3-yl) aniline with a chloroformate compound to generate an intermediate, which is then further processed to obtain the final compound . Another method involves reacting 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an MX aqueous solution to obtain an intermediate, which is then used to synthesize the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

CID 17749164 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

CID 17749164 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is utilized in industrial processes for the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of CID 17749164 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Spectral Differences Among Analogous Compounds

Compound Molecular Formula Key Substituents/Modifications HRESIMS Data ($ m/z $) Key NMR Shifts ($ \delta $) Reference
This compound Not provided Unknown (hypothetical based on PubChem standards) N/A N/A
Chaetogobosin Vb C${31}$H${34}$N$2$O$8$ Epoxide at C-5/C-6; nitro group at C-1′ 585.2208 [M + Na]$^+$ C-5: 63.0 ppm; C-6: 65.1 ppm
Briaviolide F (6) C${28}$H${39}$O$_{10}$Cl 2β-hydroxyl, 12α-hexanoyl 593.2125 [M + Na]$^+$ H-2: δ$_H$ 4.20; C-2: 74.0 ppm
Compound 5 () C${31}$H${34}$N$2$O$8$ Carbonyl at C-3′; nitro group at C-1′ 585.2208 [M + Na]$^+$ C-3′: 200.3 ppm; H-4′: δ$_H$ 7.34

Key Findings :

Epoxidation Effects: Chaetogobosin derivatives (e.g., Compound 4 in ) exhibit altered chemical shifts (e.g., C-5: δ$_C$ 63.0 vs. non-epoxidized analogs) due to epoxide formation, which impacts reactivity and stability .

Substituent Influence: The presence of a nitro group (e.g., Compound 5) or hexanoyl chain (e.g., Briaviolide F) significantly modifies $ ^1H $- and $ ^13C $-NMR profiles and bioactivity .

Stereochemical Complexity: NOESY correlations and ECD comparisons are critical for assigning absolute configurations, as seen in chaetogobosin derivatives .

Functional and Bioactivity Comparisons

While bioactivity data for this compound is absent in the evidence, similar compounds like chaetogobosins and briaviolides are often bioactive. For example:

  • Briaviolides () demonstrate structure-dependent activity variations; for instance, hexanoyl substituents in Briaviolide F may improve membrane permeability compared to acetylated analogs .

Methodological Considerations for Comparative Studies

Spectral Reproducibility : Consistent NMR acquisition parameters (e.g., solvent, temperature) are essential for valid cross-study comparisons .

Data Accessibility : PubChem and Scopus provide standardized metadata for CID-linked compounds, enabling systematic comparisons of molecular properties and bioactivity .

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